molecular formula C14H16N2O3 B2844070 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile CAS No. 2034455-61-1

6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile

Cat. No.: B2844070
CAS No.: 2034455-61-1
M. Wt: 260.293
InChI Key: KRTLMNCOFYHSSU-UHFFFAOYSA-N
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Description

6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile moiety (a pyridine ring substituted with a nitrile group) linked via an ether oxygen to a 1,4-dioxaspiro[4.5]decane system. The spirocyclic dioxolane ring confers structural rigidity, which can enhance metabolic stability and influence solubility. This compound is synthesized through multi-step protocols involving nucleophilic substitution or coupling reactions, as exemplified by the synthesis of related spirocyclic intermediates in and .

Key structural attributes:

  • Nicotinonitrile group: The pyridine nitrile moiety may participate in hydrogen bonding or act as a pharmacophore in medicinal chemistry contexts.

Properties

IUPAC Name

6-(1,4-dioxaspiro[4.5]decan-8-yloxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c15-9-11-1-2-13(16-10-11)19-12-3-5-14(6-4-12)17-7-8-18-14/h1-2,10,12H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTLMNCOFYHSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1OC3=NC=C(C=C3)C#N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-Dioxaspiro[4One common method starts with the preparation of 1,4-dioxaspiro[4.5]decan-8-ol, which is then reacted with nicotinonitrile under specific conditions to yield the desired compound .

Industrial Production Methods

While detailed industrial production methods for 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile are not widely documented, the synthesis generally involves scalable chemical processes that ensure high yield and purity. These methods often utilize catalytic reactions and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the spirocyclic acetal or nicotinonitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction can produce primary amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic acetal and nicotinonitrile groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)nicotinonitrile

Structural Difference : Replacement of one oxygen atom in the dioxaspiro ring with nitrogen (azaspiro system) .
Impact :

  • Hydrogen Bonding : The azaspiro system may engage in additional hydrogen-bonding interactions compared to the purely oxygen-based spiro system.
    Applications : While the target compound’s applications are unspecified, azaspiro derivatives are often explored in drug design for enhanced bioavailability .

Spirocyclic Sulfonamide Derivatives

Examples :

  • (2R,3R,8R)-8-(((1S)-7-Chloro-2,3-dihydro-1H-inden-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-eno-7-carboxylate ethyl ester ()
  • (2R,3R,8R)-8-((8-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-eno-7-carboxylate ethyl ester ()

Structural Differences :

  • Sulfonyl vs.
  • Substituents : Chloro and hydroxymethyl groups in these derivatives may enhance binding affinity to specific targets (e.g., enzymes or receptors) .

Applications : Sulfonamide spiro compounds are frequently utilized as intermediates in antiviral or anticancer agents due to their ability to modulate protein-protein interactions .

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol

Structural Difference: A trifluoromethyl (-CF₃) group replaces the nicotinonitrile-linked ether oxygen in the target compound . Impact:

  • Electron Effects : The -CF₃ group is strongly electron-withdrawing, which could stabilize adjacent reaction intermediates or alter electronic distribution in the spiro ring.
  • Applications: Trifluoromethylated spiro compounds are common in agrochemicals and pharmaceuticals for their resistance to metabolic degradation .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight Notable Properties Potential Applications
6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile C₁₃H₁₅N₂O₃ Nicotinonitrile, dioxaspiro ether 255.27 g/mol High rigidity, moderate polarity Medicinal chemistry
6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)nicotinonitrile C₁₂H₁₄N₃O₂ Nicotinonitrile, azaspiro ether 248.26 g/mol Basic pH solubility Drug delivery systems
(2R,3R,8R)-8-(((1S)-7-Chloro-indenyl)sulfonyl)-spiro derivative C₂₄H₂₇ClO₇S Sulfonyl, hydroxymethyl, chloro 511.98 g/mol High reactivity, chiral centers Antiviral agents
8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol C₉H₁₃F₃O₃ Trifluoromethyl, hydroxyl 226.19 g/mol Lipophilic, stable Agrochemical intermediates

Research Findings and Implications

  • Spirocyclic Rigidity: The 1,4-dioxaspiro[4.5]decane system in the target compound enhances stability compared to non-spiro analogs, as demonstrated in biolubricant studies () .
  • Functional Group Influence: Ether-linked nicotinonitrile derivatives exhibit lower electrophilicity than sulfonamide or trifluoromethyl analogs, suggesting slower metabolic clearance .
  • Synthetic Complexity : The target compound’s synthesis () is less labor-intensive than multi-step sulfonamide derivatives (), highlighting trade-offs between structural complexity and scalability .

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